molecular formula Si2Y B1172617 YTTRIUM SILICIDE CAS No. 12067-55-9

YTTRIUM SILICIDE

Numéro de catalogue: B1172617
Numéro CAS: 12067-55-9
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Yttrium silicide is a compound formed by the combination of yttrium and silicon. It is known for its unique properties, such as low electrical resistivity and high-temperature stability, making it a valuable material in various technological applications. This compound is particularly noted for its potential use in semiconductor devices due to its low Schottky barrier height, which enhances the efficiency of electronic components.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Yttrium silicide can be synthesized through several methods, including:

Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces and controlled atmospheres to prevent oxidation. The use of advanced deposition techniques, such as molecular beam epitaxy, ensures the formation of high-quality this compound films with precise control over thickness and composition .

Types of Reactions:

    Oxidation: this compound undergoes oxidation at high temperatures, forming yttrium oxide and silicon dioxide.

    Reduction: this compound can be reduced back to its elemental components under specific conditions, although this is less common in practical applications.

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Yttrium silicide has a wide range of applications in scientific research and industry:

Mécanisme D'action

The primary mechanism by which yttrium silicide exerts its effects is through its interaction with silicon substrates. The formation of a low Schottky barrier height at the interface between this compound and silicon enhances electron mobility, reducing contact resistance and improving the performance of semiconductor devices . Additionally, the high-temperature stability and oxidation resistance of this compound make it an effective protective coating material.

Comparaison Avec Des Composés Similaires

  • Titanium Silicide (TiSi2)
  • Nickel Silicide (NiSi)
  • Cobalt Silicide (CoSi2)

Yttrium silicide stands out due to its unique combination of low electrical resistivity, high-temperature stability, and low Schottky barrier height, making it a versatile material for advanced technological applications.

Propriétés

Numéro CAS

12067-55-9

Formule moléculaire

Si2Y

Poids moléculaire

0

Origine du produit

United States

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